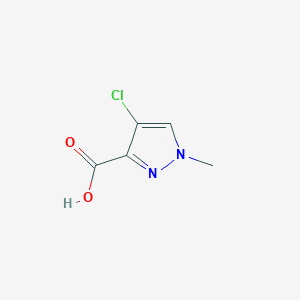

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFXEYAWDBWTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344144 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-85-3 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid chemical properties

An In-depth Technical Guide to 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of various agrochemicals.

Core Chemical Properties

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a white solid organic compound.[1] It is recognized primarily for its role as a pesticide intermediate, particularly in the synthesis of pyrazole acid pesticides such as azoxystrobin.[1] The compound is soluble in a variety of organic solvents, including ethanol and dichloromethane.[1]

Physicochemical Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Identifiers and Molecular Characteristics

| Property | Value |

|---|---|

| CAS Number | 84547-85-3[1] |

| Molecular Formula | C₅H₅ClN₂O₂[1] |

| Molar Mass | 160.56 g/mol [1] |

Table 2: Physical and Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 219-221 °C (in acetic acid)[1] |

| Boiling Point | 327.0 ± 22.0 °C (Predicted)[1] |

| Density | 1.56 ± 0.1 g/cm³ (Predicted)[1] |

| Flash Point | 151.6 °C[1] |

| Vapor Pressure | 8.41E-05 mmHg at 25 °C[1] |

| Refractive Index | 1.62[1] |

Synthesis Protocol

The primary method for synthesizing 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid involves a two-step process starting from 1-methyl-3-bromo-4-chloropyrazole.

Experimental Methodology

-

Reaction: The initial step involves the reaction of 1-methyl-3-bromo-4-chloropyrazole with sodium carbonate.[1]

-

Hydrolysis: Following the initial reaction, an acid hydrolysis step is performed to generate the final carboxylic acid product.[1]

Below is a workflow diagram illustrating the synthesis process.

Caption: General synthesis pathway for the target compound.

Safety and Handling

Under standard conditions, 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a stable compound.[1] However, appropriate safety precautions are necessary during handling to minimize risk.

Recommended Safety Measures:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and appropriate protective clothing when handling the compound.[1]

-

Avoid Contact: Prevent inhalation, ingestion, or direct skin contact.[1]

-

First Aid: In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek prompt medical attention.[1]

References

In-Depth Technical Guide: 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

CAS Number: 84547-85-3

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in drug development and agrochemicals, with a focus on its mechanism of action.

Compound Properties and Data

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a white solid organic compound.[1] It serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The structural and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 84547-85-3 | [2] |

| Molecular Formula | C₅H₅ClN₂O₂ | [2] |

| Molecular Weight | 160.56 g/mol | [2] |

| Melting Point | 219-221 °C (recrystallized from acetic acid) | [2] |

| Boiling Point (Predicted) | 327.0 ± 22.0 °C | [2] |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [2] |

| Flash Point (Predicted) | 151.6 °C | [2] |

| Vapor Pressure (Predicted) | 8.41E-05 mmHg at 25°C | [2] |

| Refractive Index (Predicted) | 1.62 | [2] |

Synthesis and Experimental Protocols

General Synthesis Workflow

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

Step 1: Chlorination of the Pyrazole Ring

A patent for the synthesis of a related compound, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, describes a chlorination step using hydrochloric acid and hydrogen peroxide.[3] A similar approach can be adapted for the synthesis of the target molecule.

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the starting material, 1-methyl-1H-pyrazole-3-carboxylic acid, in a suitable organic solvent such as dichloromethane.

-

Add a stoichiometric amount of concentrated hydrochloric acid to the solution.

-

Cool the mixture to 20-30°C and slowly add a 30-40% solution of hydrogen peroxide dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed at the same temperature for 1-2 hours.

-

Gradually heat the mixture to 50-70°C and maintain this temperature for 5-7 hours to ensure the completion of the reaction.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 2: Work-up and Isolation of the Chlorinated Intermediate

-

Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

-

Wash the organic layer sequentially with a 4.5% sodium sulfite solution, a 5% sodium carbonate solution, and water.[3]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude chlorinated pyrazole intermediate.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the crude chlorinated intermediate in a suitable solvent like methanol.

-

Add an aqueous solution of a base, such as sodium hydroxide, to the mixture.

-

Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the mixture to room temperature and remove the organic solvent under reduced pressure.

Step 4: Acidification and Product Isolation

-

Cool the remaining aqueous solution in an ice bath.

-

Slowly add concentrated hydrochloric acid to acidify the solution to a pH of approximately 2-3, which will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum to yield 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

-

The product can be further purified by recrystallization from a suitable solvent like acetic acid.[2]

Spectroscopic Data (Predicted and Inferred from Related Compounds)

While specific spectroscopic data for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is not widely published, the expected spectral characteristics can be inferred from the analysis of similar compounds and general principles of spectroscopy.

¹H NMR: The proton NMR spectrum of a related compound, 4-chloro-1H-pyrazole-3-carboxylic acid, in DMSO-d₆ shows a signal for the pyrazole proton at 7.94 ppm and a broad signal for the carboxylic acid and N-H protons at 13.63 ppm.[4] For the N-methylated target compound, a singlet corresponding to the N-methyl group would be expected, likely in the range of 3.5-4.0 ppm. The pyrazole ring proton signal would also be present.

¹³C NMR: The carbon NMR chemical shifts for pyrazole rings typically appear in the aromatic region.[5][6][7] For 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, signals for the five carbon atoms would be expected, including the methyl carbon, the two pyrazole ring carbons, the carbon bearing the chlorine atom, and the carboxylic acid carbon. The carboxylic acid carbonyl carbon would likely appear in the range of 165-190 ppm.[7]

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid functional group.[8][9]

-

O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group.[9]

-

C=O stretch: A strong absorption band between 1760-1690 cm⁻¹.[9]

-

C-O stretch: A band in the 1320-1210 cm⁻¹ region.[9]

-

C-Cl stretch: A band in the 800-600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (160.56 g/mol ).

Biological Activity and Signaling Pathways

Pyrazole derivatives are a well-established class of compounds with a wide range of biological activities, including applications as fungicides, insecticides, and kinase inhibitors in drug development.[10][11][12]

Mechanism of Action in Fungicides

Many pyrazole carboxamide fungicides act as succinate dehydrogenase inhibitors (SDHIs).[11][13][14] They target Complex II of the mitochondrial respiratory chain, which plays a crucial role in cellular respiration.

By inhibiting succinate dehydrogenase, these compounds disrupt the electron transport chain, leading to a halt in ATP production and ultimately causing fungal cell death.[13][14] The N-aryl pyrazole carboxamide moiety is often crucial for this inhibitory activity.

Role in Kinase Inhibition for Drug Development

In the realm of drug development, pyrazole-containing compounds have emerged as potent kinase inhibitors.[10][12][15] Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many diseases, including cancer.

Pyrazole-based inhibitors have been developed to target a variety of kinases, including:

-

Aurora Kinases: Involved in cell cycle regulation.[16]

-

Janus Kinases (JAKs): Key components of the JAK-STAT signaling pathway, which is crucial for immune responses.[12]

-

Abl Kinase: A tyrosine kinase implicated in chronic myeloid leukemia.[10]

The pyrazole scaffold serves as a versatile platform for designing selective and potent kinase inhibitors. The substituents on the pyrazole ring can be modified to optimize binding to the ATP-binding pocket of the target kinase, thereby blocking its activity and disrupting downstream signaling pathways.

Conclusion

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a valuable synthetic intermediate with significant potential in the development of novel fungicides and pharmaceuticals. Its pyrazole core is a privileged scaffold that can be functionalized to create potent inhibitors of key biological targets. Further research into the synthesis of derivatives of this compound and the elucidation of their specific biological activities will continue to be an important area of investigation for researchers in medicinal and agricultural chemistry.

References

- 1. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 13. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, with the CAS number 84547-85-3, is a halogenated pyrazole derivative. This class of compounds is of significant interest in medicinal chemistry and agrochemical research due to the diverse biological activities exhibited by pyrazole-containing molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthesis protocol, and its role as a key chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and related fields who are working with or have an interest in pyrazole-based compounds.

Molecular Structure and Properties

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a five-membered heterocyclic compound containing two adjacent nitrogen atoms, substituted with a chlorine atom at the 4-position, a methyl group at the 1-position nitrogen, and a carboxylic acid group at the 3-position.

Chemical Structure

Figure 1: 2D Chemical Structure of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 84547-85-3 | [1][2] |

| Molecular Formula | C₅H₅ClN₂O₂ | [1][2][3] |

| Molecular Weight | 160.56 g/mol | [1][2] |

| Melting Point | 219-221 °C (solvent: acetic acid) | [1][2] |

| Boiling Point (Predicted) | 327.0 ± 22.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [2] |

| Flash Point (Predicted) | 151.6 °C | [2] |

| XLogP3 | 0.77170 | [2] |

| InChI Key | BZFXEYAWDBWTSY-UHFFFAOYSA-N | [2] |

Synthesis

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector for the development of pesticides.[3] A general method for its synthesis involves the reaction of 1-methyl-3-bromo-4-chloropyrazole with sodium carbonate, followed by acid hydrolysis to yield the carboxylic acid.[3]

Experimental Protocol: A Representative Synthesis

The following is a generalized, hypothetical protocol for the synthesis of a pyrazole carboxylic acid, which could be adapted for the specific target molecule.

Materials:

-

A suitable β-ketoester precursor

-

Methylhydrazine

-

Chlorinating agent (e.g., N-chlorosuccinimide)

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

-

Acid for workup (e.g., hydrochloric acid)

-

Water

Procedure:

-

Condensation: The β-ketoester (1 equivalent) is dissolved in a suitable solvent such as ethanol. Methylhydrazine (1.1 equivalents) is added, and the mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Chlorination: After cooling, a chlorinating agent such as N-chlorosuccinimide (1.1 equivalents) is added portion-wise, and the reaction is stirred at room temperature.

-

Saponification: A solution of sodium hydroxide or another suitable base is added to hydrolyze the ester to the carboxylic acid. The mixture is heated to ensure complete conversion.

-

Workup and Isolation: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent, such as aqueous ethanol or acetic acid.

Applications in Synthesis

The primary application of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is as a building block in the synthesis of more complex molecules. The pyrazole scaffold is a well-known pharmacophore and is present in numerous active compounds. The carboxylic acid functionality provides a versatile handle for further chemical modifications, such as amidation to form carboxamides, which are a common feature in many fungicides and insecticides.

Role as a Chemical Intermediate

This compound serves as a key intermediate in the synthesis of various agrochemicals. The presence of the chloro, methyl, and carboxylic acid groups allows for a range of chemical transformations to build more complex and biologically active molecules.

Visualization of Synthetic Workflow

As 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is primarily a synthetic intermediate, a diagram illustrating its position in a synthetic workflow is more relevant than a biological signaling pathway. The following diagram shows a generalized workflow for the synthesis and subsequent use of this compound.

Caption: Synthetic workflow of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Safety and Handling

Appropriate safety precautions should be taken when handling 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.[3]

Conclusion

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a valuable synthetic intermediate with applications in the development of new agrochemicals and potentially pharmaceuticals. Its straightforward, albeit not publicly detailed, synthesis and the versatility of its functional groups make it a useful building block for organic and medicinal chemists. Further research into the biological activities of its derivatives could lead to the discovery of novel active compounds.

References

Physical and chemical properties of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines its structural and physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and its potential role in biological signaling pathways.

Core Compound Information

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many pharmaceutically active compounds. The presence of a chloro group, a methyl group, and a carboxylic acid moiety on the pyrazole ring imparts specific chemical reactivity and potential for biological activity.

Physical and Chemical Properties

The physical and chemical properties of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid are summarized in the tables below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂ | [1] |

| Molecular Weight | 160.56 g/mol | [1] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 219-221 °C (recrystallized from acetic acid) | [1] |

| Boiling Point (Predicted) | 327.0 ± 22.0 °C | [1] |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 2.78 ± 0.25 | [2] |

| Solubility | Soluble in many organic solvents such as ethanol and dichloromethane. | [1] |

Spectral Data

While specific spectra for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid are not publicly available, the following table outlines the expected characteristic spectral data based on the analysis of closely related pyrazole carboxylic acid derivatives.

| Spectral Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~3.8-4.0 ppm), the pyrazole ring proton (singlet, ~7.5-8.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Resonances for the methyl carbon (~35-40 ppm), the pyrazole ring carbons (ranging from ~110-150 ppm), and the carboxylic acid carbonyl carbon (~160-170 ppm). |

| Infrared (IR) Spectroscopy | A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretching band (1680-1710 cm⁻¹), C-N and C=C stretching bands characteristic of the pyrazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Synthesis Protocol

A plausible synthetic route to 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid involves the cyclization of a suitable precursor followed by chlorination and hydrolysis. One general method is the reaction of a hydrazine with a β-ketoester, followed by subsequent chemical modifications. A more direct approach mentioned in the literature involves the reaction of 1-methyl-3-bromo-4-chloropyrazole with sodium carbonate, followed by acid hydrolysis.[1]

Materials:

-

Ethyl 2-chloro-3-oxobutanoate

-

Methylhydrazine

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Thionyl chloride or other chlorinating agent

-

Dichloromethane

Procedure:

-

Cyclization: In a round-bottom flask, dissolve ethyl 2-chloro-3-oxobutanoate in ethanol. Add methylhydrazine dropwise while stirring at room temperature. The reaction mixture is then refluxed for several hours to facilitate the formation of the pyrazole ring.

-

Hydrolysis: After cooling, a solution of sodium hydroxide is added to the reaction mixture, which is then heated to hydrolyze the ester to a carboxylic acid.

-

Acidification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the crude pyrazole carboxylic acid.

-

Chlorination (if necessary): If the starting material does not contain the chloro group at the 4-position, a subsequent chlorination step using a suitable chlorinating agent like thionyl chloride can be performed.

-

Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as acetic acid to yield pure 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Characterization Workflow

A standard workflow for the characterization of the synthesized compound is essential to confirm its identity and purity.

Potential Biological Significance

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. Many of these activities stem from their ability to act as inhibitors of various enzymes, particularly protein kinases.

Role in Signaling Pathways

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and apoptosis. The aberrant activity of these kinases is often implicated in diseases such as cancer. Small molecule inhibitors, including those with a pyrazole scaffold, can bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and downstream signaling.

The diagram below illustrates a generic signaling pathway where a pyrazole derivative could act as a kinase inhibitor.

References

Technical Guide: Physicochemical Properties of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data and experimental protocols for the characterization of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited publicly available quantitative data, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of solid organic acids, which can be applied to the title compound.

Quantitative Solubility Data

Currently, specific quantitative solubility data for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid in various solvents at different temperatures is not extensively documented in publicly accessible literature. However, qualitative descriptions indicate its solubility in certain organic solvents.

Table 1: Qualitative Solubility of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

| Solvent | Solubility Description |

| Ethanol | Soluble[1] |

| Dichloromethane | Soluble[1] |

Experimental Protocol for Solubility Determination

The following is a comprehensive protocol for determining the thermodynamic solubility of a solid organic compound like 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. This protocol integrates the widely accepted shake-flask method for achieving equilibrium with gravimetric analysis for quantification.[2][3][4][5]

Principle

Thermodynamic solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent to form a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid.[6] The shake-flask method is a standard procedure to achieve this equilibrium.[5] The concentration of the solute in the resulting saturated solution can then be accurately determined by gravimetric analysis, which involves the evaporation of the solvent and weighing the residual solute.[2][3][4]

Materials and Equipment

-

High-purity 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

-

Analytical grade solvents (e.g., ethanol, dichloromethane, water)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaking incubator or water bath

-

Screw-capped glass vials

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid to a series of screw-capped glass vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

-

Accurately add a known volume (e.g., 10 mL) of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the minimum time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed evaporation dish. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Continue drying until a constant weight of the residue is achieved.

-

Cool the dish in a desiccator to room temperature before weighing.

-

Data Calculation

The solubility can be calculated as follows:

-

Weight of the solute (g): (Weight of the dish with dried residue) - (Weight of the empty dish)

-

Volume of the solvent (L): Volume of the filtered supernatant collected

-

Solubility (g/L): Weight of the solute (g) / Volume of the solvent (L)

The solubility can also be expressed in other units such as mg/mL or mol/L by applying appropriate conversions.

Signaling Pathways and Biological Activity

As of the date of this document, there is no specific information available in the public domain detailing the direct involvement of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid in defined signaling pathways. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8][9] The biological relevance of a novel compound like 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid would typically be investigated through a series of in vitro and in vivo studies to identify its molecular targets and mechanism of action.

References

- 1. chembk.com [chembk.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. scribd.com [scribd.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Spectroscopic Data for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of specific experimental data in public literature, this document presents illustrative spectroscopic data based on the analysis of similar compounds and fundamental principles of spectroscopy. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data are provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of pyrazole-based compounds.

Introduction

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and it is a common scaffold in many pharmaceutically active compounds. The substituents on this particular molecule—a chloro group at position 4, a methyl group at the N1 position, and a carboxylic acid at position 3—are expected to significantly influence its chemical and spectroscopic properties. Accurate spectroscopic data is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in various stages of drug discovery and development.

Chemical Structure

The chemical structure of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is presented below.

Caption: Molecular structure of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Illustrative Spectroscopic Data

The following tables summarize the expected, illustrative spectroscopic data for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. This data is derived from the analysis of structurally related compounds and general spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Illustrative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | singlet, broad | 1H | -COOH |

| ~7.8 | singlet | 1H | Pyrazole H5 |

| ~3.9 | singlet | 3H | N-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Illustrative)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | -COOH |

| ~140 | Pyrazole C3 |

| ~135 | Pyrazole C5 |

| ~110 | Pyrazole C4 |

| ~40 | N-CH₃ |

FTIR (Fourier-Transform Infrared) Spectroscopy Data (Illustrative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1550 | Medium | C=N stretch (Pyrazole ring) |

| ~1250 | Medium | C-O stretch (Carboxylic acid) |

| ~800 | Medium | C-Cl stretch |

Mass Spectrometry (MS) Data (Illustrative)

| m/z | Relative Intensity (%) | Assignment |

| 160/162 | 100/33 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 145/147 | 40/13 | [M - CH₃]⁺ |

| 115/117 | 60/20 | [M - COOH]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

Caption: Workflow for NMR Spectroscopy.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve the sample and the acidic proton is often observable.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a standard pulse sequence is typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phasing, and baseline correction.

-

Spectral Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Caption: Workflow for FTIR Spectroscopy using ATR.

Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR accessory is clean.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Caption: Workflow for Mass Spectrometry.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. While the presented data is illustrative, the detailed experimental protocols offer a practical framework for researchers to obtain and interpret their own experimental data. The combination of NMR, FTIR, and MS is essential for the comprehensive characterization of this and other novel chemical entities in the field of drug discovery and development. Further experimental work is encouraged to establish a definitive spectroscopic profile for this compound.

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected spectral characteristics for the NMR analysis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. While specific experimental data for this compound is not publicly available in the searched literature, this document outlines the standard procedures for acquiring and interpreting ¹H and ¹³C NMR spectra for similar small organic molecules, offering a robust framework for researchers undertaking the analysis of this and related compounds.

Predicted NMR Spectral Data

Due to the absence of experimentally derived public data for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, the following tables present predicted chemical shifts. These predictions are based on established principles of NMR spectroscopy and the known effects of substituents on the pyrazole ring system. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| H-5 | 7.5 - 8.0 | Singlet | 1H |

| N-CH₃ | 3.8 - 4.2 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 160 - 170 |

| C-3 | 145 - 155 |

| C-5 | 130 - 140 |

| C-4 | 115 - 125 |

| N-CH₃ | 35 - 45 |

Experimental Protocols for NMR Analysis

The following protocols are designed to provide a standardized approach for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the carboxylic acid proton, which can be observed.[1] Chloroform-d (CDCl₃) can also be used.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[2]

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

2.2. ¹H NMR Spectroscopy Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[2]

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) is typically sufficient.

-

Acquisition Parameters:

-

Number of Scans (NS): 16 to 64 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis.[3] For quantitative analysis, a longer delay of at least 5 times the longest T₁ relaxation time of the protons of interest is necessary.

-

Acquisition Time (AQ): An acquisition time of 3-4 seconds will provide good resolution.[1][3]

-

Spectral Width (SW): A spectral width of approximately 16 ppm is appropriate for most organic molecules.

-

Temperature: Standard room temperature (e.g., 298 K).

-

2.3. ¹³C NMR Spectroscopy Acquisition

-

Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer (corresponding to a 400 MHz ¹H spectrometer) is recommended.[2]

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' in Bruker terminology) is commonly used to obtain a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point. Quaternary carbons may have longer relaxation times and might require a longer delay for accurate integration.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

-

Spectral Width (SW): A spectral width of approximately 240 ppm is standard for ¹³C NMR.

-

Temperature: Standard room temperature (e.g., 298 K).

-

2.4. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[2]

-

Peak Picking and Integration: Identify the peaks and, for ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

Logical Workflow for NMR-based Structure Elucidation

The following diagram illustrates the logical workflow for the structural analysis of a small molecule like 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid using NMR spectroscopy.

Caption: Logical workflow for NMR analysis.

This guide serves as a foundational document for the NMR analysis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. By following the detailed experimental protocols and the logical workflow presented, researchers can confidently acquire and interpret the necessary spectral data for the structural elucidation of this and other novel chemical entities.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Predicted Mass Spectrometry Data

The mass spectral data for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is predicted based on its chemical structure and common fragmentation pathways observed for related compounds. The molecular formula is C5H5ClN2O2, with a monoisotopic molecular weight of approximately 160.00 g/mol .

Table 1: Predicted Mass Spectrometry Fragmentation Data for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

| 160/162 | [M]+• | - | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |

| 145/147 | [M - CH3]+ | •CH3 | Loss of the methyl group from the pyrazole ring. |

| 115/117 | [M - COOH]+ | •COOH | Decarboxylation, a common fragmentation for carboxylic acids.[1] |

| 98/100 | [M - COOH - CH3]+• | •COOH, •CH3 | Subsequent loss of the methyl group after decarboxylation. |

| 88 | [C4H5N2O]+ | HCl, CO | Loss of hydrogen chloride and carbon monoxide from the molecular ion. |

| 71 | [C3H4N2]+• | Cl, COOH | Loss of chlorine and the carboxylic acid group. |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the analysis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Derivatization: Due to the low volatility of the carboxylic acid, derivatization is recommended. A common method is esterification to form the methyl ester. Dissolve 1 mg of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid in 1 mL of methanol. Add 2-3 drops of concentrated sulfuric acid and reflux for 2 hours. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Final Concentration: Re-dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of 100 µg/mL.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

-

Sample Preparation:

-

Dissolution: Dissolve 1 mg of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

-

Working Solution: Further dilute the stock solution with the mobile phase to a final concentration of 1 µg/mL.

-

-

Instrumentation:

-

Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

-

LC Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 650 L/Hr.

-

Cone Gas Flow: 50 L/Hr.

-

Mass Range: m/z 50-500.

-

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid under electron ionization.

Caption: Predicted fragmentation of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

General Experimental Workflow

The diagram below outlines a typical workflow for the mass spectrometry analysis of a small molecule like 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Caption: General workflow for mass spectrometry analysis.

References

The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic versatility have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyrazole-based compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This document delves into the mechanisms of action, quantitative biological data, and detailed experimental protocols for the evaluation of these promising molecules.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Mechanism of Action

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1] By blocking the activity of these kinases, pyrazole compounds can disrupt downstream signaling pathways that promote cell proliferation and survival. For instance, inhibition of EGFR can halt the Ras/PI3K/AKT/mTOR and MEK/ERK signaling cascades, which are frequently hyperactivated in various cancers.[2] Some pyrazole derivatives also induce apoptosis and cause cell cycle arrest, further contributing to their antitumor efficacy.[3]

Quantitative Anticancer Activity

The anticancer potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.

| Pyrazole Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-pyrazole hybrids | HCT116, MCF7, HepG2, A549 | < 23.7 | [1] |

| Pyrazolo[4,3-c]pyridines | MCF7, HepG2 | 1.937 - 3.695 (µg/mL) | [1] |

| Pyrazolone-pyrazoles | MCF7 | 16.50 | [1] |

| Benzimidazole-pyrazole hybrids | A549, Hela, HepG2, MCF7 | 0.15 - 0.33 | [1] |

| 3,4-diaryl pyrazoles | Various | 0.00006 - 0.00025 | [1] |

| Pyrazole-benzamide derivatives | HCT-116 | 7.74 - 82.49 (µg/mL) | [2] |

| Pyrazole-benzamide derivatives | MCF-7 | 4.98 - 92.62 (µg/mL) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazole derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Pyrazole Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, often targeting essential microbial enzymes and pathways.

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse. In bacteria, some derivatives are known to inhibit DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[6] By stabilizing the DNA-gyrase complex in a cleaved state, these compounds introduce lethal double-stranded breaks in the bacterial DNA.[6] In fungi, a common target is the ergosterol biosynthesis pathway.[7] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Pyrazole-based antifungals can inhibit enzymes such as lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Pyrazole Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-1-carbothiohydrazides | Staphylococcus aureus | 62.5 - 125 | [8] |

| Pyrazole-1-carbothiohydrazides | Escherichia coli | 125 | [8] |

| Pyrazole-1-carbothiohydrazides | Aspergillus niger | 2.9 - 7.8 | [8] |

| Aminoguanidine-derived pyrazoles | Staphylococcus aureus | 1 - 8 | [9] |

| Aminoguanidine-derived pyrazoles | Escherichia coli | 1 | [9] |

| Pyrazole-pyrimidinethiones | Escherichia coli | 12.5 | [9] |

| Tethered thiazolo-pyrazoles | MRSA | 4 | [9] |

| Imidazo-pyridine pyrazoles | Gram-negative bacteria | <1 | [9] |

Experimental Protocols

This method is used to qualitatively assess the antimicrobial activity of a compound.[10][11]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer or pipette tip

-

Pyrazole derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

This method provides a quantitative measure of antimicrobial activity.[12][13]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Sterile 96-well microtiter plates

-

Pyrazole derivative (test compound)

-

Positive and negative controls

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of the microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add a standardized volume of the inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity of Pyrazole Derivatives

Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This has led to the development of commercially successful non-steroidal anti-inflammatory drugs (NSAIDs) based on the pyrazole scaffold, such as celecoxib.

Mechanism of Action

The anti-inflammatory action of pyrazole derivatives is mainly attributed to their ability to inhibit the COX-2 enzyme.[14] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[15] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastrointestinal protection and platelet function, these pyrazole derivatives can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potency of pyrazole derivatives is assessed by their IC50 values for COX-1 and COX-2 inhibition. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting COX-2. A higher SI value signifies greater selectivity.

| Pyrazole Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 5u | 134.12 | 1.79 | 74.92 | [16] |

| Compound 5s | 130.23 | 1.79 | 72.95 | [16] |

| Compound 5r | 148.98 | 2.31 | 64.40 | [16] |

| Pyrazole-pyridazine 5f | 14.34 | 1.50 | 9.56 | [14] |

| Pyrazole-pyridazine 6f | 9.56 | 1.15 | 8.31 | [14] |

| Celecoxib | - | - | 2.51 | [14] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes (human or ovine)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, epinephrine)

-

Pyrazole derivative (test compound)

-

Detection system (e.g., ELISA for prostaglandin E2, or a fluorometric probe)

-

96-well plates

-

Plate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and serial dilutions of the pyrazole derivative in the reaction buffer.

-

Pre-incubation: Add the enzyme, cofactors, and test compound to the wells of a 96-well plate and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Detection: Quantify the amount of prostaglandin produced using a suitable detection method.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

Antidiabetic Activity of Pyrazole Derivatives

Pyrazole derivatives have also shown promise as antidiabetic agents, primarily by inhibiting key enzymes involved in carbohydrate digestion, such as α-amylase.

Mechanism of Action

α-Amylase is an enzyme that catalyzes the hydrolysis of complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream.[17] By inhibiting α-amylase, pyrazole derivatives can slow down the breakdown of carbohydrates in the digestive tract, leading to a reduction in postprandial hyperglycemia.[18] This mechanism is particularly relevant for the management of type 2 diabetes.

Quantitative Antidiabetic Activity

The antidiabetic potential of pyrazole derivatives is evaluated by their IC50 values for α-amylase inhibition.

| Pyrazole Derivative Class | α-Amylase IC50 (µM) | Reference |

| Dihydropyrazoles | 0.5509 - 810.73 | [9] |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | 119.3 ± 0.75 | [19] |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | 120.2 ± 0.68 | [19] |

| Acarbose (Standard) | 115.6 ± 0.574 | [19] |

| Thiazole-pyrazole hybrids (4g) | 89.15% inhibition at 50 µg/mL | [20] |

| Thiazole-pyrazole hybrids (4h) | 88.42% inhibition at 50 µg/mL | [20] |

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

This assay measures the inhibitory effect of a compound on the activity of α-amylase.

Materials:

-

α-Amylase solution (porcine pancreatic or bacterial)

-

Starch solution (substrate)

-

Buffer solution (e.g., phosphate or Tris-HCl buffer, pH 6.9)

-

Pyrazole derivative (test compound)

-

DNSA (3,5-dinitrosalicylic acid) reagent

-

96-well plates or test tubes

-

Water bath

-

Spectrophotometer or microplate reader

Procedure:

-

Pre-incubation: Mix the α-amylase solution with the test compound at various concentrations and pre-incubate for a specific time (e.g., 10-20 minutes) at 37°C.

-

Reaction Initiation: Add the starch solution to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.

-

Reaction Termination and Color Development: Stop the reaction by adding DNSA reagent and heat the mixture in a boiling water bath for 5-10 minutes. This will result in a color change from yellow to reddish-brown in the presence of reducing sugars.

-

Absorbance Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm.

-

Data Analysis: Calculate the percentage of α-amylase inhibition for each concentration of the test compound. Determine the IC50 value from a dose-response curve.

Conclusion

The pyrazole scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. Their efficacy as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents has been well-documented, with several compounds advancing to clinical use. The continued exploration of structure-activity relationships, coupled with the application of robust in vitro and in vivo evaluation methods, will undoubtedly lead to the discovery and development of new and improved pyrazole-based therapeutics to address a wide range of human diseases. This guide provides a foundational understanding of the biological activities of pyrazole derivatives, offering researchers and drug development professionals a valuable resource for their ongoing efforts in this exciting field.

References

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchhub.com [researchhub.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 7. davidmoore.org.uk [davidmoore.org.uk]

- 8. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hereditybio.in [hereditybio.in]

- 11. botanyjournals.com [botanyjournals.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 15. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Amylase | Definition, Function, & Facts | Britannica [britannica.com]

- 18. PDB-101: Molecule of the Month: Alpha-amylase [pdb101.rcsb.org]

- 19. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyrazole Carboxylic Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold.[3] When functionalized with a carboxylic acid group, the resulting molecule gains a crucial handle for synthetic modifications and potential interactions with biological targets.[4]

These compounds are recognized as important pharmacophores, forming the core structure of numerous therapeutic agents.[5] Their derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[6][7] The prevalence of the pyrazole moiety in blockbuster drugs highlights its importance in modern drug discovery.[4][5] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of pyrazole carboxylic acids, supplemented with experimental protocols and quantitative data to aid researchers in their endeavors.

Synthesis of Pyrazole Carboxylic Acids

The synthesis of pyrazole carboxylic acids can be achieved through various routes, often involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Knorr Pyrazole Synthesis and Related Methods

The most common approach is a variation of the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine. To yield a carboxylic acid, the starting dicarbonyl compound must contain an ester or a masked carboxylate group.

A general workflow for this synthesis is depicted below. The process starts with the selection of appropriate starting materials, a 1,3-dicarbonyl compound (often a dioxobutanoic acid derivative) and a hydrazine, which then undergo a cyclization reaction, typically under acidic or basic conditions, followed by workup and purification to yield the final pyrazole carboxylic acid product.

Caption: A generalized workflow for the synthesis of pyrazole carboxylic acids.

'One-Pot' Synthesis

Efficient 'one-pot' methods have been developed for the synthesis of pyrazoles from arenes and carboxylic acids.[8][9] These methods proceed through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine, offering a streamlined approach to the pyrazole core.[9]

Other Synthetic Routes

Other methods for introducing carboxylic acid groups into a pre-existing pyrazole ring include:

-

Oxidation of alkyl or formyl groups attached to the pyrazole ring.[10]

-

Carboxylation using reagents like oxalyl chloride.[10]

-

Hydrolysis of nitrile or trichloromethyl groups.[1]

Chemical Reactivity

The chemistry of pyrazole carboxylic acids is characterized by the reactivity of both the pyrazole ring and the carboxylic acid functional group.

-

Pyrazole Ring: The ring can undergo electrophilic substitution, preferentially at the C4 position.[9] The N1 nitrogen can be alkylated or arylated, which is a common strategy in drug design to modulate the compound's properties.

-

Carboxylic Acid Group: The -COOH group undergoes typical reactions of carboxylic acids, including:

-

Esterification: Reaction with alcohols to form esters.[11][12]

-

Amidation: Reaction with amines to form amides, often after conversion to a more reactive acid chloride.[11][13]

-

Reduction: Reduction to the corresponding alcohol.

-

Decarboxylation: Removal of the carboxyl group, which can occur under harsh heating conditions.[1]

-

The interplay of these reactive sites allows for the creation of diverse libraries of pyrazole derivatives for screening in drug discovery programs.

Caption: Common reactions involving the pyrazole carboxylic acid scaffold.

Applications in Drug Development

Pyrazole carboxylic acid derivatives are prominent in medicinal chemistry due to their wide range of biological activities.

Anti-inflammatory and Analgesic Agents

A significant application of pyrazole derivatives is in the development of anti-inflammatory drugs. Many of these compounds act by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation.[5] While the well-known drug Celecoxib is a pyrazole derivative, it possesses a sulfonamide group instead of a carboxylic acid. However, pyrazole carboxylic acids have been investigated as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2][11]

The arachidonic acid pathway, depicted below, is the primary target for these anti-inflammatory agents. Pyrazole-based inhibitors typically target the COX-1 and/or COX-2 enzymes, preventing the conversion of arachidonic acid into prostaglandins.

Caption: The arachidonic acid pathway and the inhibitory action of pyrazole derivatives.

Other Therapeutic Areas

Beyond inflammation, pyrazole carboxylic acids and their derivatives have shown promise as:

-

Antimicrobial and Antifungal Agents : Some derivatives exhibit inhibitory effects against various bacterial and fungal pathogens.

-

Anticancer Agents : They are being explored for their potential to inhibit tumor growth.[1]

-

Carbonic Anhydrase Inhibitors : Certain structures have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis.

Quantitative Data

Physicochemical Properties

The acidity (pKa) and lipophilicity (log P) are critical parameters in drug design. Below is a summary of experimentally determined pKa values for representative pyrazole carboxylic acids.

| Compound | pKa₁ (Carboxyl Group) | pKa₂ (Pyrazole N-H) | Reference |

| 1H-Pyrazole-3-carboxylic acid | ~3.5 - 4.0 | - | |

| 1H-Pyrazole-4-carboxylic acid | ~3.5 - 4.0 | ~10.2 - 10.7 (pred.) | |

| 5-Phenyl-1H-pyrazole-3-carboxylic acid | 3.6 - 4.0 (predicted) | 10.2 - 10.7 (pred.) |

Note: pKa values can vary based on substitution patterns and experimental conditions.

Biological Activity